1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl-
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Overview
Description
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyloxy group and a benzoylamino group, making it a subject of interest in both chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps. The starting material, 2,2,6,6-tetramethylpiperidine, undergoes a series of reactions including amination, chlorination, and phosphorylation to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule . The pathways involved include the activation of cellular stress responses and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications in organic chemistry.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
Uniqueness
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- stands out due to its multifunctional nature, combining properties of both a stabilizer and a reactive intermediate. Its ability to interact with biological macromolecules makes it particularly valuable in medicinal chemistry and cancer research .
Properties
CAS No. |
118947-57-2 |
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Molecular Formula |
C20H32Cl2N4O3P |
Molecular Weight |
478.4 g/mol |
InChI |
InChI=1S/C20H32Cl2N4O3P/c1-19(2)14-17(15-20(3,4)26(19)28)23-30(29,25(12-10-21)13-11-22)24-18(27)16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3,(H2,23,24,27,29) |
InChI Key |
UZZQRVZSAWQVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NP(=O)(NC(=O)C2=CC=CC=C2)N(CCCl)CCCl)C |
Origin of Product |
United States |
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